1-(6-Chloropyridin-3-yl)ethanol
Overview
Description
1-(6-Chloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-3-carbaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction reactions. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 6-Chloropyridine-3-carboxaldehyde or 6-chloropyridine-3-carboxylic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biomolecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparison with Similar Compounds
2-(6-Chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound shares the chloropyridinyl moiety but differs in its additional functional groups.
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Another similar compound with a different substituent on the nitrogen atom.
Uniqueness: 1-(6-Chloropyridin-3-yl)ethanol is unique due to its specific combination of a chloropyridine ring and an ethanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPXQVZBQKUJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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